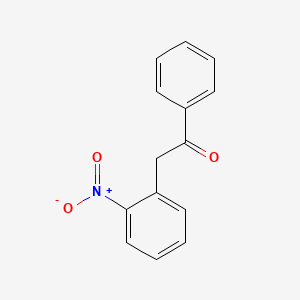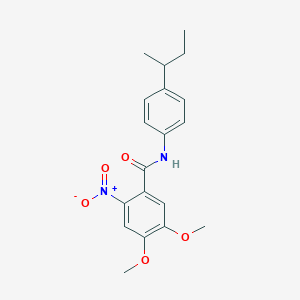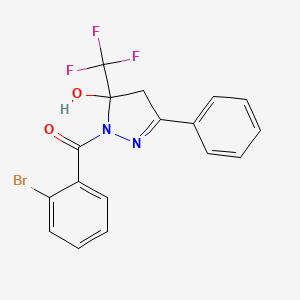![molecular formula C11H19N9 B5091311 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as ABAH, is a compound that has gained significant interest in scientific research due to its unique properties. ABAH is a small molecule that is synthesized through a specific chemical process.
Mécanisme D'action
The mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood, but it is believed to act through multiple pathways. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant genes. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in many diseases. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been shown to improve insulin sensitivity and glucose uptake, which could be beneficial in the treatment of diabetes. In addition, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine in lab experiments is its high solubility in water, which makes it easy to prepare solutions for experiments. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is a compound that has gained significant interest in scientific research due to its unique properties. Its synthesis method involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, including its potential use in the treatment of neurodegenerative diseases and IBD.
Méthodes De Synthèse
The synthesis of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This process results in the formation of a white crystalline powder that is highly soluble in water. The purity of the synthesized N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine can be determined through various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been shown to have a positive effect on neuronal growth and regeneration.
Propriétés
IUPAC Name |
1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZTHIWSFIUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)


![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)



